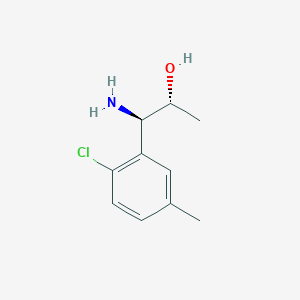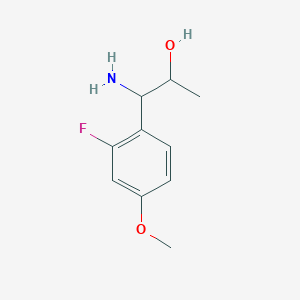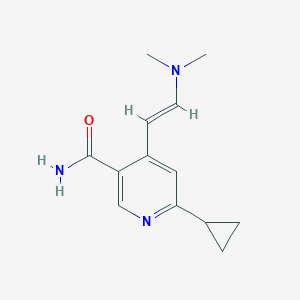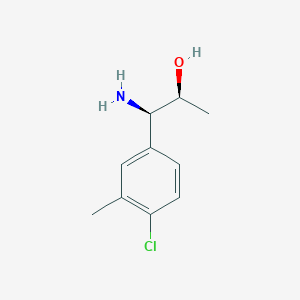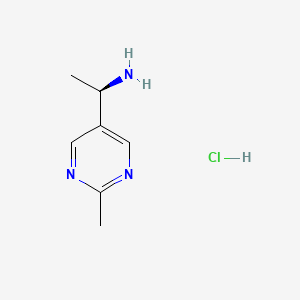
(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is a chiral amine compound with a pyrimidine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylpyrimidine.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, including reductive amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in asymmetric synthesis due to its chiral nature.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicine, ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals, where its unique properties are leveraged to create effective products.
Mécanisme D'action
The mechanism of action of ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride
- 1-(2-Methylpyrimidin-5-YL)ethan-1-amine
- 2-Methylpyrimidine derivatives
Uniqueness
®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is unique due to its chiral nature, which allows it to interact selectively with other chiral molecules. This property makes it particularly valuable in asymmetric synthesis and drug development, where chirality plays a crucial role in the efficacy and safety of pharmaceutical compounds.
Propriétés
Formule moléculaire |
C7H12ClN3 |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
(1R)-1-(2-methylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(8)7-3-9-6(2)10-4-7;/h3-5H,8H2,1-2H3;1H/t5-;/m1./s1 |
Clé InChI |
LHCCIQSEEUPJKA-NUBCRITNSA-N |
SMILES isomérique |
CC1=NC=C(C=N1)[C@@H](C)N.Cl |
SMILES canonique |
CC1=NC=C(C=N1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


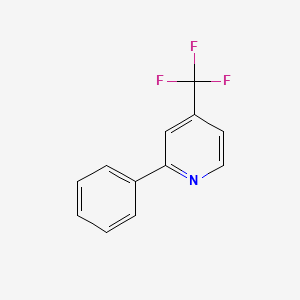
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)

![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

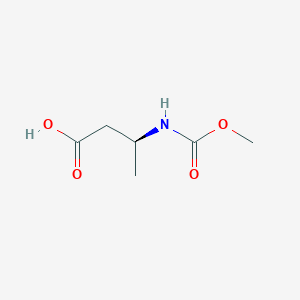
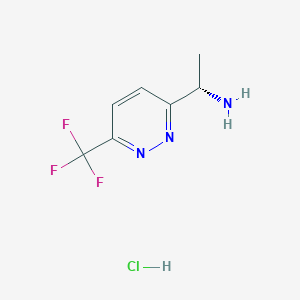
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
